(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid
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Overview
Description
(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is a complex organic compound characterized by the presence of an azepane ring, a benzimidazole moiety, and an acetic acid functional group
Mechanism of Action
Target of Action
The primary targets of the compound (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid
It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
The mode of action of This compound
Benzimidazole derivatives are known to interact with various enzymes and protein receptors . The specific mode of action would depend on the exact biological activity being exhibited.
Biochemical Pathways
The specific biochemical pathways affected by This compound
Benzimidazole derivatives are known to interact with various enzymes and protein receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound
The compound’s molecular weight is 287.36 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of This compound
Benzimidazole derivatives are known to exhibit diverse pharmacological activities, suggesting that they could have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the benzimidazole intermediate.
Attachment of Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-propionic acid
- (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-butyric acid
- (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-valeric acid
Uniqueness
(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)12-19-14-8-4-3-7-13(14)17-15(19)11-18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMCQRWVDGJGAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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